molecular formula C11H13F2N B1317474 4-(2,4-Difluorophenyl)piperidine CAS No. 291289-50-4

4-(2,4-Difluorophenyl)piperidine

Cat. No. B1317474
CAS RN: 291289-50-4
M. Wt: 197.22 g/mol
InChI Key: KUYHSQRDRQUVOK-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)piperidine is a chemical compound with the CAS Number: 291289-50-4 . It has a molecular weight of 197.23 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 4-(2,4-Difluorophenyl)piperidine is 1S/C11H13F2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-(2,4-Difluorophenyl)piperidine is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Antipsychotic Drugs

“4-(2,4-Difluorophenyl)piperidine” is utilized in the synthesis of Risperidone , an antipsychotic medication used to treat schizophrenia . The compound serves as a crucial intermediate in the production of drugs that target central nervous system disorders.

Neuroscience Research: Neurotransmitter Modulation

This compound has been studied for its potential to modulate neurotransmitter systems within the brain. It’s particularly relevant in the research of diseases like Parkinson’s and Alzheimer’s , where piperidine structures are often explored for their neuroprotective properties.

Drug Discovery: Fluorinated Building Blocks

The presence of fluorine atoms in “4-(2,4-Difluorophenyl)piperidine” makes it a valuable building block in drug discovery. Fluorination can enhance the metabolic stability and bioavailability of pharmaceuticals .

Pharmacological Applications: Anticancer Agents

Piperidine derivatives, including “4-(2,4-Difluorophenyl)piperidine”, have been synthesized as anticancer agents. They show good activity against androgen-refractory cancer cell lines, which are challenging to treat with conventional therapies .

Organic Synthesis: Piperidine Derivatives

In organic chemistry, “4-(2,4-Difluorophenyl)piperidine” is a precursor for various piperidine derivatives. These derivatives are crucial for synthesizing a wide range of compounds with potential pharmacological activities .

Analytical Chemistry: Reference Standards

Due to its well-defined structure and properties, “4-(2,4-Difluorophenyl)piperidine” can be used as a reference standard in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods .

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” and hazard statement H301, which means it is toxic if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

4-(2,4-difluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYHSQRDRQUVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586593
Record name 4-(2,4-Difluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenyl)piperidine

CAS RN

291289-50-4
Record name 4-(2,4-Difluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 291289-50-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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